molecular formula C6H11BrF2 B6232752 6-bromo-1,1-difluorohexane CAS No. 168268-71-1

6-bromo-1,1-difluorohexane

Cat. No.: B6232752
CAS No.: 168268-71-1
M. Wt: 201.1
InChI Key:
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Description

6-Bromo-1,1-difluorohexane is a chemical compound with the molecular formula C6H11BrF2. It is characterized by the presence of a bromine atom and two fluorine atoms attached to a six-carbon chain. This compound is used in various fields of scientific research and industry due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1,1-difluorohexane typically involves the bromination of 1,1-difluorohexane. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the carbon chain. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at room temperature to avoid unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,1-difluorohexane undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol are typical reagents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are used.

Major Products Formed

    Nucleophilic Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.

    Elimination: Formation of alkenes.

    Oxidation: Formation of alcohols or carboxylic acids.

Scientific Research Applications

6-Bromo-1,1-difluorohexane is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of fluorinated drug candidates.

    Material Science: It is employed in the preparation of fluorinated polymers and materials with unique properties.

    Chemical Biology: The compound is used in the study of biological systems and the development of bioactive molecules

Mechanism of Action

The mechanism of action of 6-bromo-1,1-difluorohexane involves its reactivity towards nucleophiles and electrophiles. The presence of the bromine and fluorine atoms makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-6,6-difluorohexane
  • 6-Bromo-1,1,2,2-tetrafluorohexane
  • Bromo-1,1-difluoro-1-phenylethane
  • Bromo-2,2-difluorohexane

Uniqueness

6-Bromo-1,1-difluorohexane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of both bromine and fluorine atoms in the molecule allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 6-bromo-1,1-difluorohexane can be achieved through a substitution reaction of 6-bromo-1-hexene with hydrogen fluoride and elemental fluorine.", "Starting Materials": [ "6-bromo-1-hexene", "Hydrogen fluoride", "Elemental fluorine" ], "Reaction": [ "Step 1: 6-bromo-1-hexene is reacted with hydrogen fluoride to form 6-bromo-1-fluorohexane.", "Step 2: Elemental fluorine is then added to the reaction mixture to replace the remaining hydrogen atom on the fluorine atom, resulting in the formation of 6-bromo-1,1-difluorohexane.", "Step 3: The product is then purified through distillation or chromatography." ] }

CAS No.

168268-71-1

Molecular Formula

C6H11BrF2

Molecular Weight

201.1

Purity

95

Origin of Product

United States

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